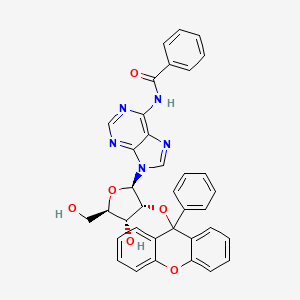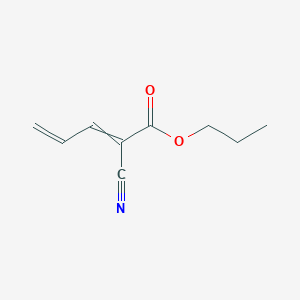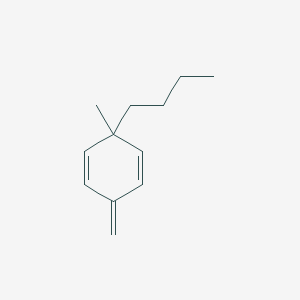
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene is a cyclic hydrocarbon with a unique structure that includes both alkyl and alkene substituents. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. The presence of both butyl and methyl groups, along with a methylene group, makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation, where a hydrogen atom is replaced by a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens like chlorine or bromine for substitution reactions. The reaction conditions vary depending on the desired product, but they often involve specific temperatures, pressures, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes. Substitution reactions can result in halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes and conjugated dienes.
Biology: Its derivatives are investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other advanced materials due to its unique structural properties
Mécanisme D'action
The mechanism of action of 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates. These intermediates can further react to form stable products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Butyl-3-methyl-6-methylidenecyclohexa-1,4-diene include other cycloalkanes and conjugated dienes, such as:
Cyclohexane: A simple cycloalkane with a six-membered ring.
1,3-Butadiene: A conjugated diene with two double bonds separated by a single bond.
Cyclooctadiene: A cycloalkane with two double bonds in an eight-membered ring.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of alkyl and alkene substituents, which confer distinct reactivity and stability characteristics.
Propriétés
Numéro CAS |
84004-90-0 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
3-butyl-3-methyl-6-methylidenecyclohexa-1,4-diene |
InChI |
InChI=1S/C12H18/c1-4-5-8-12(3)9-6-11(2)7-10-12/h6-7,9-10H,2,4-5,8H2,1,3H3 |
Clé InChI |
XWUAIUAHGSMQNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C=CC(=C)C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)
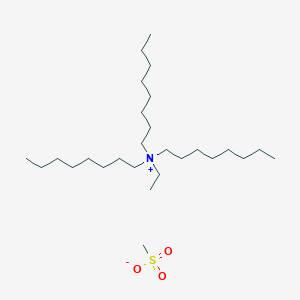

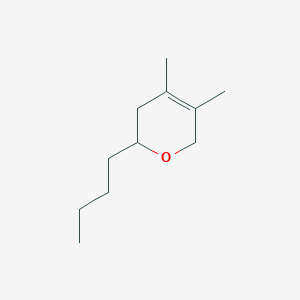
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
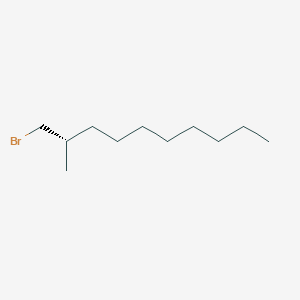
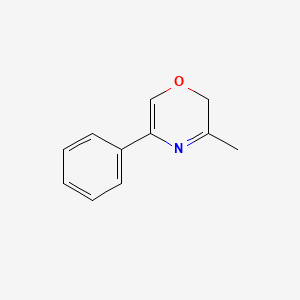



![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)

